![molecular formula C14H15NO2S B2595712 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pent-4-enamide CAS No. 2379952-44-8](/img/structure/B2595712.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a pent-4-enamide group (a five-carbon chain with an amide group at the fourth position). The furan and thiophenyl rings are connected by a methylene bridge, and the pent-4-enamide group is connected via a nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pent-4-enamide” are not well-documented in the literature .Scientific Research Applications
Synthesis and Reactivity
Cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes have been detected as intermediates in the phototransposition of cyanothiophens. These compounds, including a specific 'Dewar thiophen', have been isolated and fully characterized, offering insight into their aromatization, rearrangement, and Diels–Alder reactions with furan and related compounds (Barltrop, Day, & Irving, 1979). Additionally, the ZnCl2-catalyzed [4+1] annulation of alkylthio-substituted enaminones with sulfur ylides to form furan and thiophene derivatives showcases the versatility of these compounds in synthesizing potentially bioactive materials (He, Lou, Yu, & Zhou, 2020).
Material Science Applications
Furan and thiophene units have been utilized in the synthesis of phenothiazine-based dye-sensitized solar cells (DSSCs), highlighting their role in improving solar energy conversion efficiencies. A derivative with furan as a conjugated linker exhibited a significant improvement in performance over traditional cells (Kim et al., 2011).
Polymer Science
The enzymatic polymerization of furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, which serve as sustainable alternatives to polyphthalamides, demonstrates the utility of furan derivatives in developing high-performance materials. This method resulted in polyamides with significant molecular weights, opening new avenues in materials science (Jiang et al., 2015).
Photochemical Applications
The easy photochemical preparation of 2-dimethylaminophenylfurans, pyrroles, and thiophenes from the photolysis of 4-chloro-N,N-dimethylaniline showcases the potential of furan and thiophene derivatives in synthetic chemistry. These reactions are notable for their high regio- and chemoselectivity, providing a straightforward method for synthesizing these heterocyclic compounds (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds like “N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide” often target specific proteins or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
These compounds typically interact with their targets by binding to them, which can either inhibit or enhance the function of the target .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways, leading to changes in the physiological state of the organism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can greatly influence their bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-6-14(16)15-9-12-8-11(10-18-12)13-5-4-7-17-13/h2,4-5,7-8,10H,1,3,6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESBZRKQCYBCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CC(=CS1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
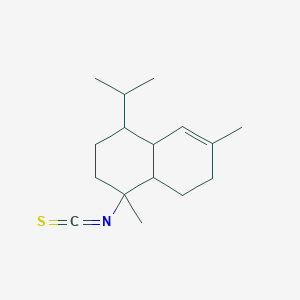

![N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B2595636.png)

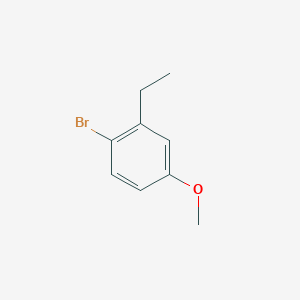
![8-((4-Ethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2595639.png)
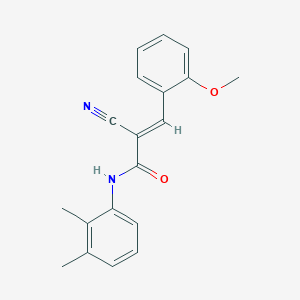
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2595642.png)
![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)
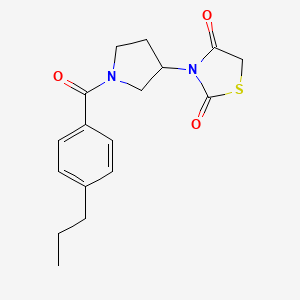
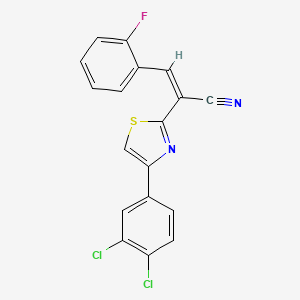
![1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595648.png)

![Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2595652.png)
